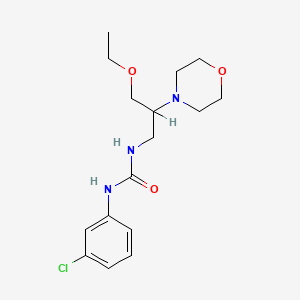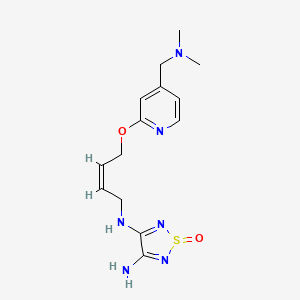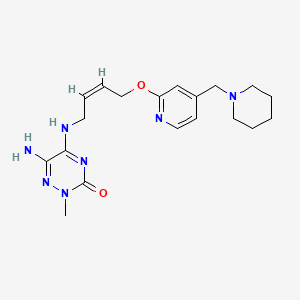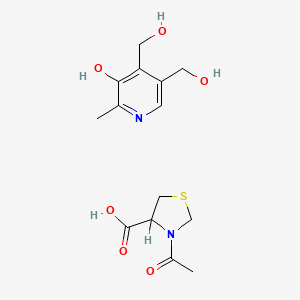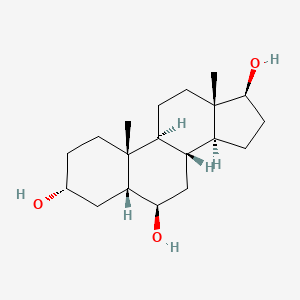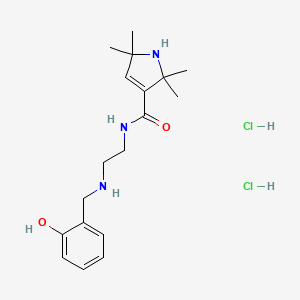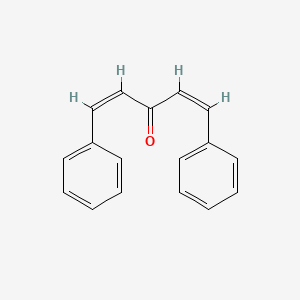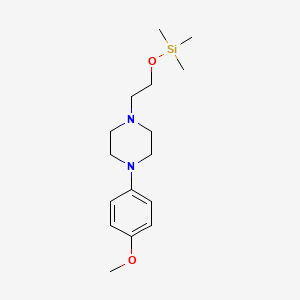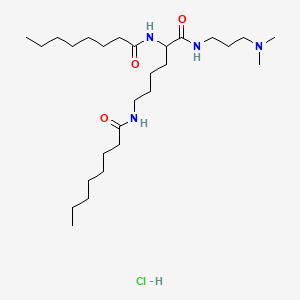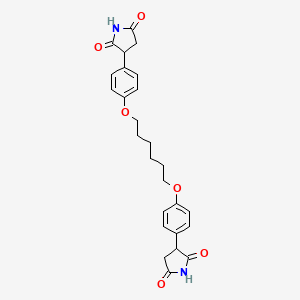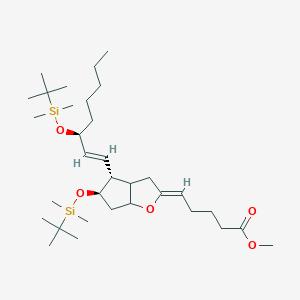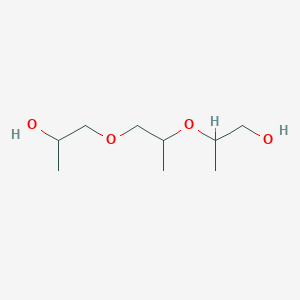
2-(2-(2-Hydroxypropoxy)-1-methylethoxy)-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2-Hydroxypropoxy)-1-methylethoxy)-1-propanol, also known as tetrapropylene glycol, is a chemical compound with significant industrial and scientific applications. It is a member of the propylene glycol family, characterized by its multiple hydroxyl groups, which contribute to its versatility in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(2-Hydroxypropoxy)-1-methylethoxy)-1-propanol typically involves the hydrolysis of 1,2-epoxy propane (propylene oxide). The process is carried out under elevated temperature and pressure conditions, resulting in a mixture of propylene glycol oligomers, including tetrapropylene glycol . The reaction conditions are carefully controlled to ensure the desired product’s purity and yield.
Industrial Production Methods: In industrial settings, the production of tetrapropylene glycol involves the separation of propylene glycol mixtures through distillation. This process allows for the isolation of tetrapropylene glycol from other propylene glycol isomers . The industrial production methods are designed to maximize efficiency and minimize waste, making the process economically viable.
Chemical Reactions Analysis
Types of Reactions: 2-(2-(2-Hydroxypropoxy)-1-methylethoxy)-1-propanol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxyl groups, which serve as reactive sites.
Common Reagents and Conditions: Common reagents used in the reactions of tetrapropylene glycol include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield aldehydes or carboxylic acids, while reduction reactions can produce alcohols or ethers.
Scientific Research Applications
2-(2-(2-Hydroxypropoxy)-1-methylethoxy)-1-propanol has a wide range of scientific research applications. In chemistry, it is used as a solvent and a reactant in the synthesis of various compounds. In biology, it serves as a stabilizer for enzymes and proteins. In medicine, it is utilized in the formulation of pharmaceuticals and as a component in drug delivery systems. Industrially, it is employed in the production of polymers, resins, and other materials .
Mechanism of Action
The mechanism of action of 2-(2-(2-Hydroxypropoxy)-1-methylethoxy)-1-propanol involves its interaction with molecular targets through its hydroxyl groups. These interactions can lead to the stabilization of proteins and enzymes, enhancing their activity and stability. The compound’s ability to form hydrogen bonds with other molecules is a key aspect of its mechanism of action .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-(2-(2-Hydroxypropoxy)-1-methylethoxy)-1-propanol include other propylene glycol oligomers such as dipropylene glycol and tripropylene glycol. These compounds share similar chemical structures and properties but differ in the number of propoxy groups attached to the central carbon chain .
Uniqueness: What sets this compound apart from its similar compounds is its higher molecular weight and the presence of additional hydroxyl groups. These features contribute to its unique chemical reactivity and its ability to serve as a versatile intermediate in various chemical processes .
Properties
CAS No. |
1352000-02-2 |
|---|---|
Molecular Formula |
C9H20O4 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-[1-(2-hydroxypropoxy)propan-2-yloxy]propan-1-ol |
InChI |
InChI=1S/C9H20O4/c1-7(11)5-12-6-9(3)13-8(2)4-10/h7-11H,4-6H2,1-3H3 |
InChI Key |
HOSWMDVSFIPWTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)OC(C)COCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



